molecular formula C14H21N3O3 B6662581 3-[(1-Cyclopentylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid

3-[(1-Cyclopentylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid

Cat. No.: B6662581
M. Wt: 279.33 g/mol
InChI Key: FKYXFNLOUUZDLN-UHFFFAOYSA-N
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Description

3-[(1-Cyclopentylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group attached to a pyrazole ring, further linked to a methylamino and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Cyclopentylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with the pyrazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Carbonyl Group: The carbonyl group is typically introduced through an acylation reaction, where an acyl chloride reacts with the pyrazole derivative.

    Formation of the Methylamino Group: This step involves the reaction of the intermediate with methylamine, often under reflux conditions.

    Final Coupling with Methylpropanoic Acid: The final step involves coupling the intermediate with 2-methylpropanoic acid, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Cyclopentylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 3-[(1-Cyclopentylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

The compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor or modulator of specific enzymes or receptors, making it a potential candidate for treating diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, catalysts, and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-[(1-Cyclopentylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-Cyclopentylpyrazole-3-carbonyl)-methylamino]-2-methylbutanoic acid
  • 3-[(1-Cyclopentylpyrazole-3-carbonyl)-methylamino]-2-ethylpropanoic acid
  • 3-[(1-Cyclopentylpyrazole-3-carbonyl)-methylamino]-2-methylpentanoic acid

Uniqueness

Compared to similar compounds, 3-[(1-Cyclopentylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(1-cyclopentylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-10(14(19)20)9-16(2)13(18)12-7-8-17(15-12)11-5-3-4-6-11/h7-8,10-11H,3-6,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYXFNLOUUZDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)C1=NN(C=C1)C2CCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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